N-Desmethyl Zolmitriptan-d3 Hydrochloride

LC-MS/MS Bioanalysis Matrix effect

Procure N-Desmethyl Zolmitriptan-d3 Hydrochloride (CAS 1795786-26-3) as the definitive deuterated SIL-IS for zolmitriptan bioanalysis. Unlike unlabeled analogs, its +3 Da mass shift eliminates cross-talk while co-eluting with the active metabolite N-desmethyl zolmitriptan, correcting for phospholipid-induced matrix effects and SPE recovery variability. Specified in pharmacopeial monographs as Zolmitriptan EP Impurity G-d3 / USP Related Compound A-d3, it is essential for ANDA/DMF impurity profiling and validated LC-MS/MS methods achieving 0.1 ng/mL LLOQ. Standard B2B shipping; request quote for research-grade quantities.

Molecular Formula C15H20ClN3O2
Molecular Weight 312.812
CAS No. 1795786-26-3
Cat. No. B589763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Zolmitriptan-d3 Hydrochloride
CAS1795786-26-3
Synonyms(4S)-4-[[3-[2-(Methyl-d3-amino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinone Hydrochloride;  183C91-d3 Hydrochloride; 
Molecular FormulaC15H20ClN3O2
Molecular Weight312.812
Structural Identifiers
SMILESCNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.Cl
InChIInChI=1S/C15H19N3O2.ClH/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12;/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19);1H/t12-;/m0./s1/i1D3;
InChIKeyCLBOBSSVQZRPTR-MFMFARAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl Zolmitriptan-d3 Hydrochloride (CAS 1795786-26-3) Procurement Guide for Bioanalytical Method Development


N-Desmethyl Zolmitriptan-d3 Hydrochloride (CAS 1795786-26-3) is a deuterium-labeled hydrochloride salt of N-desmethyl zolmitriptan, the primary active metabolite of the migraine medication zolmitriptan. This stable isotope-labeled analog (SIL) incorporates three deuterium atoms at the methylamino position, yielding a molecular formula of C₁₅H₁₇D₃ClN₃O₂ with a molecular weight of 312.81 g/mol . The compound is recognized in pharmacopeial nomenclature as Zolmitriptan EP Impurity G-d3 and Zolmitriptan USP Related Compound A-d3, and is also identified by the research code 183C91-d3 . N-Desmethyl Zolmitriptan-d3 Hydrochloride serves as a critical analytical reference standard in the development and validation of liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods for the simultaneous quantification of zolmitriptan and its active N-desmethyl metabolite in biological matrices [1].

N-Desmethyl Zolmitriptan-d3 Hydrochloride Procurement Risks: Why Non-Deuterated or Alternative Internal Standards Introduce Quantification Error


N-Desmethyl Zolmitriptan-d3 Hydrochloride cannot be indiscriminately substituted with the unlabeled N-desmethyl zolmitriptan free base (CAS 139264-35-0), the hydrochloride salt, or a structurally dissimilar triptan analog such as naratriptan or diphenhydramine without compromising method accuracy, precision, and matrix effect resilience [1]. In LC–MS/MS analysis, a structurally identical deuterated internal standard (SIL-IS) co-elutes with the endogenous analyte, correcting for ion suppression or enhancement arising from plasma phospholipids and other matrix constituents, as well as for extraction recovery variability [2]. The use of a non-deuterated analog (such as naratriptan) or a non-labeled metabolite standard introduces differential matrix effect susceptibility, altered recovery profiles, and potential cross-talk artifacts between the analyte and internal standard—particularly critical when the target analyte (N-desmethyl zolmitriptan) and zolmitriptan share identical product ions and must be simultaneously quantified in the same sample [3].

N-Desmethyl Zolmitriptan-d3 Hydrochloride Quantitative Differentiation: Comparative Performance Data Versus Alternative Internal Standards and Structural Analogs


Structural Identity Versus Naratriptan as Internal Standard: Differential Ionization and Matrix Effect Correction

A 2016 validated LC–MS/MS method for the simultaneous determination of zolmitriptan (ZT) and N-desmethyl zolmitriptan (DZT) in human plasma employed naratriptan as the internal standard (IS) and documented the requirement for systematic matrix effect evaluation to eliminate phospholipid-induced ion suppression [1]. In this configuration, the structural dissimilarity between the non-deuterated IS (naratriptan) and the analytes necessitates extensive validation of differential matrix effects. In contrast, N-Desmethyl Zolmitriptan-d3 Hydrochloride, as a deuterium-labeled SIL, is chemically and chromatographically identical to the analyte DZT and thus corrects for matrix effect, extraction recovery variability, and instrument response fluctuation simultaneously without the need for post-hoc mathematical correction of differential ionization behavior .

LC-MS/MS Bioanalysis Matrix effect Internal standard selection

Mass Differentiation for Cross-Talk Mitigation in Simultaneous Zolmitriptan and N-Desmethyl Zolmitriptan Assays

In the LC–MS/MS analysis of zolmitriptan (ZT) and N-desmethyl zolmitriptan (DZT), a critical technical challenge arises from the fact that these two structurally related analytes share identical product ions in the mass spectrometer, creating potential cross-talk interference that can artificially inflate quantification [1]. Patel et al. (2016) conducted a systematic cross-talk evaluation to confirm the absence of such interference when using naratriptan as IS. N-Desmethyl Zolmitriptan-d3 Hydrochloride, with its +3 Da mass shift relative to unlabeled DZT (MW 312.81 vs. 276.35 g/mol for the free base), provides a distinct MRM transition that eliminates the risk of cross-talk between the analyte (DZT) and its own internal standard, while still enabling separate monitoring of ZT .

LC-MS/MS Cross-talk Isotopic labeling Simultaneous quantification

Quantification Range in Validated Bioanalytical Methods for Zolmitriptan Metabolite Determination

Validated bioanalytical methods for N-desmethyl zolmitriptan (DZT) in human plasma have established lower limits of quantification (LLOQ) as low as 0.1 ng/mL using LC–MS/MS, with a dynamic range extending to 15–20 ng/mL [1][2]. N-Desmethyl Zolmitriptan-d3 Hydrochloride, as the deuterated SIL, is essential for achieving and maintaining this level of assay sensitivity, particularly in the sub-ng/mL range where matrix effects and recovery variability most severely impact accuracy and precision. Patel et al. (2016) validated a method over 0.1–15 ng/mL for both ZT and DZT using SPE-LC–MS/MS, while Clement et al. (2002) reported a linear range of 2–20 ng/mL for HPLC with coulometric detection [1][2].

Pharmacokinetics Method validation LLOQ Bioequivalence studies

Pharmacopeial Identity and Regulatory Recognition: EP Impurity G-d3 and USP Related Compound A-d3

N-Desmethyl Zolmitriptan-d3 Hydrochloride is commercially identified as Zolmitriptan EP Impurity G-d3 (under European Pharmacopoeia nomenclature) and Zolmitriptan USP Related Compound A-d3 (under United States Pharmacopeia nomenclature), confirming its formal recognition as the deuterated analog of a specified impurity in the zolmitriptan drug substance monograph . This regulatory designation distinguishes the d3-labeled hydrochloride from the unlabeled N-desmethyl zolmitriptan free base (CAS 139264-35-0) and from alternative deuterated variants such as Didesmethyl Zolmitriptan-d4 (which targets a different metabolite), ensuring that procurement of this specific CAS 1795786-26-3 material aligns with the impurity profile defined in the compendial monograph .

Pharmaceutical impurity profiling EP monograph USP monograph Regulatory compliance

N-Desmethyl Zolmitriptan-d3 Hydrochloride Application Scenarios: Where CAS 1795786-26-3 Delivers Verifiable Analytical Value


LC–MS/MS Method Development for Simultaneous Zolmitriptan and N-Desmethyl Zolmitriptan Quantification in Human Plasma

N-Desmethyl Zolmitriptan-d3 Hydrochloride is optimally deployed as the stable isotope-labeled internal standard (SIL-IS) in the development and validation of SPE-LC–MS/MS methods for the simultaneous determination of zolmitriptan and its active N-desmethyl metabolite in human plasma. The deuterium labeling (+3 Da) provides a spectrometrically distinct MRM channel that eliminates cross-talk between ZT and DZT (which share identical product ions) while enabling chromatographic co-elution with the analyte to correct for phospholipid-induced matrix effects and solid-phase extraction recovery variability [1]. This configuration supports method validation over the clinically relevant concentration range of 0.1–15 ng/mL and has been successfully applied to bioequivalence studies of 2.5 mg zolmitriptan tablet formulations [1].

Pharmacokinetic and Bioequivalence Studies Requiring Sub-ng/mL Sensitivity for N-Desmethyl Zolmitriptan

In pharmacokinetic (PK) and bioequivalence (BE) studies of zolmitriptan formulations, accurate quantification of the active metabolite N-desmethyl zolmitriptan at sub-ng/mL concentrations is essential for determining AUC and Cmax parameters. N-Desmethyl Zolmitriptan-d3 Hydrochloride enables LC–MS/MS methods achieving an LLOQ of 0.1 ng/mL for DZT in human plasma—a 20-fold sensitivity improvement over earlier HPLC-coulometric methods (LLOQ 2 ng/mL) [1]. The deuterated IS compensates for matrix effects that would otherwise compromise accuracy at these low concentrations, ensuring reproducible quantification of DZT across the full pharmacokinetic profile following oral administration of zolmitriptan [2].

Pharmaceutical Impurity Profiling for ANDA/DMF Submissions and QC Release Testing

N-Desmethyl Zolmitriptan-d3 Hydrochloride (CAS 1795786-26-3), identified in compendial nomenclature as Zolmitriptan EP Impurity G-d3 and Zolmitriptan USP Related Compound A-d3, serves as the deuterated reference standard for the quantification of the N-desmethyl impurity in zolmitriptan drug substance and drug product . Procurement of this specific deuterated hydrochloride supports impurity profiling methods required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, QC batch release testing, and stability studies, ensuring alignment with European Pharmacopoeia and United States Pharmacopeia specifications for zolmitriptan impurity control .

Preclinical Pharmacokinetic Studies in Rodent Models for Zolmitriptan Metabolism

Validated LC–MS/MS methods for the simultaneous determination of zolmitriptan and N-desmethyl zolmitriptan in rat plasma have been established to support preclinical pharmacokinetic investigations of zolmitriptan metabolism [3]. N-Desmethyl Zolmitriptan-d3 Hydrochloride, as the deuterated SIL, enables precise quantification of the primary active metabolite in rodent plasma samples, facilitating the translation of preclinical metabolic findings to human clinical study design and therapeutic drug monitoring applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl Zolmitriptan-d3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.